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Compound Name: VinclozolinM2-2204

Cat. No.: B15605978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Vinclozolin metabolites

M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-

hydroxy-2-methylbut-3-enanilide). The fungicide Vinclozolin undergoes metabolic

transformation in vivo to these active metabolites, which are primarily responsible for its

endocrine-disrupting effects. This document summarizes key quantitative data, outlines

experimental methodologies, and visualizes the relevant signaling pathways to facilitate a

comprehensive understanding of their distinct and overlapping biological functions.

Quantitative Comparison of Biological Activity
The primary mechanism of action for Vinclozolin metabolites M1 and M2 is the competitive

antagonism of the androgen receptor (AR). However, their potency and receptor interaction

profiles exhibit significant differences. The following table summarizes the key quantitative data

from in vitro studies.
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Parameter Vinclozolin Metabolite M1 Metabolite M2 Reference

Androgen

Receptor (AR)

Binding Affinity

(Ki)

> 700 µM 92 µM 9.7 µM [1]

AR

Transcriptional

Activation

Inhibition

Weak -
50-fold more

potent than M1
[2][3]

Androgen

Receptor (AR)

Agonist Activity

No No

Partial agonist at

high

concentrations

[4]

Progesterone

Receptor (PR)

Antagonist

Activity

Yes No Yes (>GR) [4]

Glucocorticoid

Receptor (GR)

Antagonist

Activity

No No Yes [4]

Mineralocorticoid

Receptor (MR)

Antagonist

Activity

Yes No Yes (>>PR) [4]

Estrogen

Receptor (ERα

and ERβ)

Agonist Activity

Yes Yes Yes [4]

Core Mechanism of Action: Androgen Receptor
Antagonism
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Both M1 and M2 function as competitive antagonists of the androgen receptor.[1][5] This

interaction is central to the antiandrogenic effects observed following Vinclozolin exposure. The

parent compound, Vinclozolin, demonstrates only weak affinity for the androgen receptor.[1]

However, its metabolites, M1 and particularly the more potent M2, effectively compete with

endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to

the ligand-binding domain of the AR.[1][2][3] This competitive inhibition prevents the

conformational changes in the AR necessary for its activation, subsequent translocation to the

nucleus, and binding to androgen response elements (AREs) on DNA.[2][3] The ultimate

consequence is the inhibition of androgen-dependent gene transcription, leading to the

disruption of normal male reproductive development and function.[1][5]

At high concentrations and in the absence of a natural androgen, M2 has been observed to

exhibit partial agonist activity, promoting the binding of the androgen receptor to DNA and

initiating transcription.[2][3][4] This dual antagonist-agonist activity highlights the complex

interaction of M2 with the androgen receptor.

Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize

the biological activities of Vinclozolin metabolites M1 and M2.

Androgen Receptor Competitive Binding Assay
This assay is employed to determine the binding affinity (Ki) of M1 and M2 to the androgen

receptor.

Objective: To quantify the ability of Vinclozolin metabolites to displace a radiolabeled androgen

from the androgen receptor.

Methodology:

Receptor Source: A source of androgen receptor is prepared, typically from cytosolic extracts

of tissues rich in AR, such as the rat ventral prostate, or from cells engineered to

overexpress the human androgen receptor (e.g., COS or Sf9 cells).

Radioligand: A radiolabeled synthetic androgen with high affinity for the AR, such as [³H]-

R1881 (methyltrienolone), is used.
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Incubation: A constant concentration of the radiolabeled androgen is incubated with the

androgen receptor preparation in the presence of increasing concentrations of the unlabeled

competitor (Vinclozolin, M1, or M2).

Separation: After reaching equilibrium, the bound and free radioligand are separated. This is

commonly achieved by techniques such as hydroxylapatite precipitation or filtration through

glass fiber filters.

Quantification: The amount of radioactivity in the bound fraction is measured using liquid

scintillation counting.

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then

calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its equilibrium dissociation constant.

Androgen-Dependent Transcriptional Activation Assay
This assay is utilized to assess the functional consequence of M1 and M2 binding to the

androgen receptor, specifically their ability to inhibit androgen-induced gene expression.

Objective: To measure the extent to which Vinclozolin metabolites inhibit the transcriptional

activity of the androgen receptor in a cellular context.

Methodology:

Cell Line: A suitable mammalian cell line that does not endogenously express the androgen

receptor (e.g., CV-1 or HeLa cells) is used.

Transfection: The cells are transiently co-transfected with two plasmids:

An expression vector containing the full-length cDNA for the human androgen receptor.

A reporter plasmid containing a luciferase or β-galactosidase reporter gene under the

control of a promoter with multiple androgen response elements (AREs), such as the

mouse mammary tumor virus (MMTV) promoter.
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Treatment: The transfected cells are then treated with a known androgen (e.g.,

dihydrotestosterone - DHT) to induce reporter gene expression. Concurrently, cells are co-

treated with increasing concentrations of the test compounds (Vinclozolin, M1, or M2).

Lysis and Assay: After a suitable incubation period (typically 24-48 hours), the cells are

lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured.

Data Analysis: The ability of M1 and M2 to inhibit androgen-induced reporter gene activity is

quantified. The results are often expressed as the concentration of the compound that

causes a 50% inhibition of the maximal androgen-induced response (IC50).

Visualizations
Androgen Receptor Signaling Pathway and Interference
by Vinclozolin Metabolites
The following diagram illustrates the canonical androgen receptor signaling pathway and the

points of interference by Vinclozolin metabolites M1 and M2.
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Androgen Receptor Signaling Pathway and Inhibition by M1/M2
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Caption: Androgen Receptor Signaling and M1/M2 Inhibition.
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Experimental Workflow for Androgen Receptor
Competitive Binding Assay
The following diagram outlines the key steps in the experimental workflow for determining the

androgen receptor binding affinity of Vinclozolin metabolites.

Workflow for AR Competitive Binding Assay

Start
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Caption: AR Competitive Binding Assay Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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